Dimethyl 4-hydroxy-5-oxocyclohexane-1,2-dicarboxylate
Description
Dimethyl 4-hydroxy-5-oxocyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C10H14O6. It is known for its applications in the production of pigments and other chemical reactions. This compound is characterized by its cyclohexane ring structure with hydroxyl, oxo, and ester functional groups.
Properties
CAS No. |
61692-27-1 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
dimethyl 4-hydroxy-5-oxocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O6/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
QGMHTDSTIXXCRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C(=O)CC1C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-hydroxy-5-oxocyclohexane-1,2-dicarboxylate can be synthesized through various chemical reactions. One common method involves the reaction of cyclohexane-1,2-dione with dimethyl oxalate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-hydroxy-5-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of amides and esters.
Scientific Research Applications
Dimethyl 4-hydroxy-5-oxocyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pigments and dyes, such as pigment red 122 and pigment violet 19.
Mechanism of Action
The mechanism of action of dimethyl 4-hydroxy-5-oxocyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and oxo groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Similar structure but with different functional groups.
Dimethyl 4-cyclohexene-1,2-dicarboxylate: Contains a double bond in the cyclohexane ring.
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: Contains two oxo groups at different positions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
